molecular formula C9H9N3OS B15240375 3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one

3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one

Cat. No.: B15240375
M. Wt: 207.25 g/mol
InChI Key: FYCBTOAYQBNJDS-UHFFFAOYSA-N
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Description

3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features a thiazole ring and a dihydropyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one typically involves the reaction of a thiazole derivative with a dihydropyridinone precursor. One common method involves the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the discovery of new therapeutic agents.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar reactivity but lacking the dihydropyridinone moiety.

    1,4-Dihydropyridin-4-one: A compound with a similar core structure but without the thiazole ring.

    Thiazolylmethyl derivatives: Compounds with similar thiazole-based structures but different substituents.

Uniqueness

3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one is unique due to its combination of a thiazole ring and a dihydropyridinone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

3-amino-1-(1,3-thiazol-2-ylmethyl)pyridin-4-one

InChI

InChI=1S/C9H9N3OS/c10-7-5-12(3-1-8(7)13)6-9-11-2-4-14-9/h1-5H,6,10H2

InChI Key

FYCBTOAYQBNJDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C(C1=O)N)CC2=NC=CS2

Origin of Product

United States

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